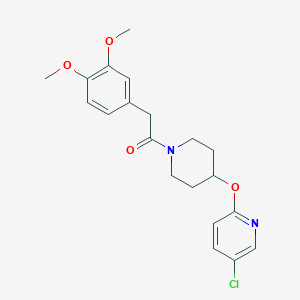

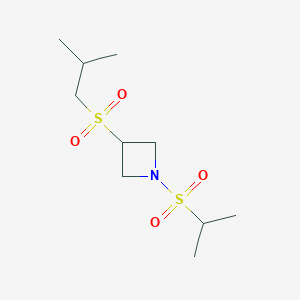

![molecular formula C17H21N5O3 B2411245 8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-29-1](/img/structure/B2411245.png)

8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “8-(4-ethoxyphenyl)-4-oxo-N-propyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a derivative of benzimidazole, 1,2,4-triazole, and 1,3,5-triazine . These derivatives have been found to exhibit potential anticancer properties .

Synthesis Analysis

The synthesis of these derivatives involves a microwave irradiation synthetic approach utilizing 2-phenylacetyl isothiocyanate as a key starting material . A variety of synthetic routes for triazines and tetrazines have been demonstrated, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of benzimidazole, 1,2,4-triazole, and 1,3,5-triazine moieties . The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their nitrogen content, high chemical stability, and the heteroatom effect .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Biological Activities

Synthesis and Characterization of Novel Compounds : Research on related heterocyclic compounds demonstrates a deep interest in synthesizing new molecules that exhibit significant biological activities. For example, studies have focused on creating novel compounds that act as anti-inflammatory and analgesic agents, showcasing the potential of these molecules in medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitumor Properties : Further research has been dedicated to exploring the antimicrobial and antitumor properties of synthesized heterocycles. Compounds have been designed to target specific cellular mechanisms, offering pathways for the development of new therapeutic agents against microbial infections and cancer (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Advanced Material Synthesis

Selective CO2 Capture : In the field of materials science, triazine-based compounds have been investigated for their utility in selective CO2 capture. This research aligns with efforts to address environmental challenges, highlighting the role of chemical synthesis in creating solutions for sustainability (Sekizkardes, Altarawneh, Kahveci, Islamoglu, & El‐Kaderi, 2014).

Wirkmechanismus

Zukünftige Richtungen

The future directions for these compounds could involve further exploration of their anticancer properties and potential applications in other areas of medicinal chemistry . The development of new small molecules that are both potent and selective is still a serious challenge in the field of medicinal chemistry .

Eigenschaften

IUPAC Name |

8-(4-ethoxyphenyl)-4-oxo-N-propyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-3-9-18-15(23)14-16(24)22-11-10-21(17(22)20-19-14)12-5-7-13(8-6-12)25-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVPURBODXFXGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

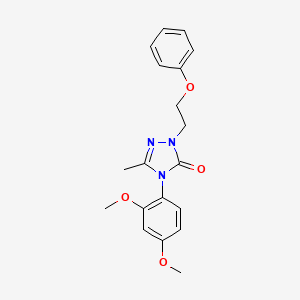

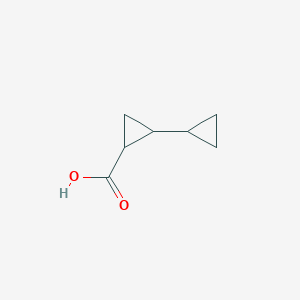

![9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2411163.png)

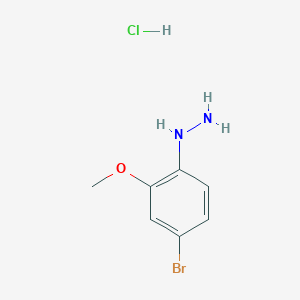

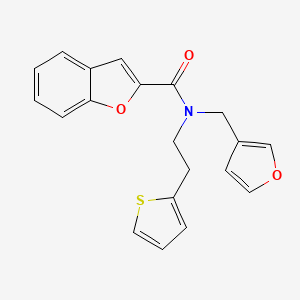

![1-[(2,5-Dimethylphenyl)methyl]pyrrole-2-carbonitrile](/img/structure/B2411166.png)

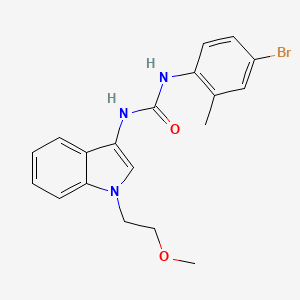

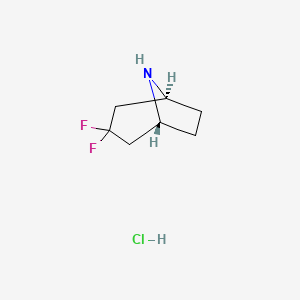

![methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2411173.png)

![methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate](/img/structure/B2411174.png)

![N-(3-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2411175.png)